molecular formula C10H10N4O2 B1295589 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide CAS No. 25947-18-6

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Cat. No. B1295589
CAS RN: 25947-18-6
M. Wt: 218.21 g/mol
InChI Key: LRYHCCVJXQEMLN-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound that is part of a broader class of phthalazinone derivatives. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry. The papers provided discuss different derivatives and related compounds, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related phthalazinone derivatives is described in the first paper, where 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate is synthesized through a reaction involving phthalhydrazide and triflic anhydride (Tf2O) . This process exhibits high regioselectivity and yield, indicating that similar methods could potentially be applied to synthesize 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. The utility of the synthesized triflate is further demonstrated through Suzuki and Sonogashira coupling reactions, which could be relevant for functionalizing the acetohydrazide moiety of the target compound .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a related compound, N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide, using density functional theory (DFT) calculations . The study reveals the presence of intra-molecular hydrogen bonding and its impact on the structural and vibrational properties of the molecule. This suggests that similar hydrogen bonding interactions could be present in 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, potentially influencing its chemical behavior and stability .

Chemical Reactions Analysis

The third paper discusses the reactivity of a cyanoacetohydrazide derivative, which is prepared through condensation and then reacted with various reagents to yield novel heterocyclic compounds . This indicates that the acetohydrazide group in the target compound may also be reactive and capable of undergoing condensation reactions to form heterocycles, which could be of interest for the development of new pharmaceuticals or materials .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, they do provide insights into the properties of structurally related compounds. For instance, the antioxidant and antibacterial activities of N'-arylmethylidene acetohydrazides are evaluated in the fifth paper . This suggests that the target compound may also possess similar biological activities, which could be explored in future studies. Additionally, the synthesis methods and structural analyses presented in the papers could inform the prediction of the compound's solubility, stability, and reactivity .

Scientific Research Applications

  • Crystallography

    • This compound has been studied in the field of crystallography . The crystal structure of a related compound, ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate, has been determined .
    • The crystal was a colourless block with a size of 0.43 × 0.29 × 0.26 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .
    • The results showed that the molecular structure is monoclinic, with a = 17.5688 (15) Å, b = 13.8304 (11) Å, c = 7.0600 (7) Å, β = 100.254 (3) ∘, V = 1688.1 (3) Å 3, Z = 4, R gt (F) = 0.0516, wR ref (F 2 ) = 0.1424, T = 200 (2) K .
  • Chemical Synthesis

    • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, a compound related to “2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide”, is available for purchase from chemical suppliers .
    • Unfortunately, the specific methods of synthesis or experimental procedures for this compound are not provided in the available information .
  • Cancer Research

    • This compound is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . These inhibitors are used in the design of isocorydine derivatives with anticancer effect .
    • The specific methods of synthesis or experimental procedures for this compound are not provided in the available information .
  • Pharmaceuticals

    • A related compound, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, is used in the synthesis of Olaparib . Olaparib is a member of the class of N-acylpiperazines and is used to treat advanced ovarian cancer .
    • The specific methods of synthesis or experimental procedures for this compound are not provided in the available information .
  • Chemical Synthesis

    • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid is an intermediate used in the synthesis of various chemical compounds .
    • Unfortunately, the specific methods of synthesis or experimental procedures for this compound are not provided in the available information .
  • Synthesis of Novel Series of Phthalazine Derivatives

    • This compound is used in the synthesis of novel series of phthalazine derivatives .
    • A mixture of 1 (2.37 gm,10 mmol) and phthalic anhydride (1.48 gm,10 mmol) is heated at 250 °C for 2 hrs .
  • Manufacturing Process for Olaparib

    • A practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .
  • Antitumor Agents

    • A novel series of phthalazine derivatives bearing isoindol-1,3-dione moiety were synthesized and screened for their antitumor activity against HepG2 cells . Compounds 11, 18 and 19c showed the most potent cytotoxic effect concluded from their IC50 values 217.4, 240.3 and 234.5 μg/ml respectively .
  • Antibacterial Activity

    • Many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have been demonstrated to have valuable biological activities such as antibacterial activity .

properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHCCVJXQEMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289460
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

CAS RN

25947-18-6
Record name NSC61003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Smadja, A Quéméner, M Maillasson, B Sicard… - Bioorganic & Medicinal …, 2021 - Elsevier
Interleukin (IL)-15 is a pleiotropic cytokine structurally close to IL-2 and sharing with the IL-2Rβ and γc receptor (R) subunits. IL-15 plays important roles in innate and adaptative …
Number of citations: 4 www.sciencedirect.com

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